molecular formula C20H14N2O2 B1350160 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 957320-23-9

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1350160
CAS No.: 957320-23-9
M. Wt: 314.3 g/mol
InChI Key: ZDMTTWOBEHFYKZ-UHFFFAOYSA-N
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Description

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave irradiation to enhance reaction rates and yields. The synthesis of pyrazoline intermediates, followed by oxidative aromatization under conventional heating, is a common approach .

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)15-9-2-1-3-10-15)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMTTWOBEHFYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378104
Record name 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957320-23-9
Record name 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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